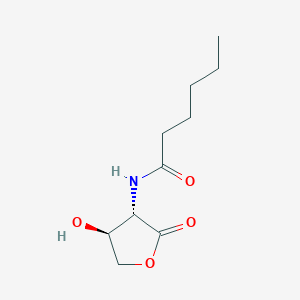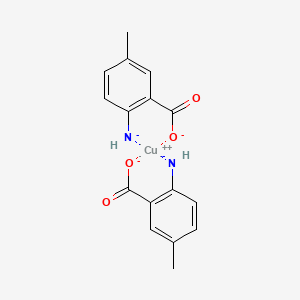
Bis(6-amino-m-toluato)coppe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6-amino-m-toluato)coppe is a coordination compound with the molecular formula C16H14CuN2O4 It is known for its unique structure, which includes copper ions coordinated with 6-amino-m-toluic acid ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-amino-m-toluato)coppe typically involves the reaction of copper salts with 6-amino-m-toluic acid. One common method is to dissolve copper acetate hydrate in methanol and then add 6-amino-m-toluic acid to the solution. The reaction mixture is stirred at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(6-amino-m-toluato)coppe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) center back to copper(I).
Substitution: Ligand substitution reactions can occur, where the 6-amino-m-toluic acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as bipyridine or phenanthroline.
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Applications De Recherche Scientifique
Bis(6-amino-m-toluato)coppe has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other copper-based compounds.
Mécanisme D'action
The mechanism of action of Bis(6-amino-m-toluato)coppe involves its interaction with molecular targets through coordination bonds. The copper center can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to bind to specific enzymes and proteins, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper complex with different ligands but similar coordination environment.
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Uniqueness
Bis(6-amino-m-toluato)coppe is unique due to its specific ligand environment, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14CuN2O4-2 |
|---|---|
Poids moléculaire |
361.84 g/mol |
Nom IUPAC |
copper;2-azanidyl-5-methylbenzoate |
InChI |
InChI=1S/2C8H8NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q2*-1;+2/p-2 |
Clé InChI |
ZKXYTEXXXREONT-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)[NH-])C(=O)[O-].CC1=CC(=C(C=C1)[NH-])C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



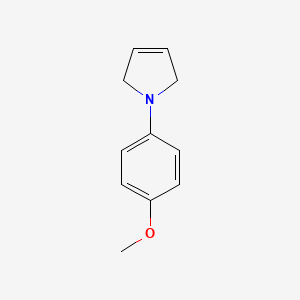
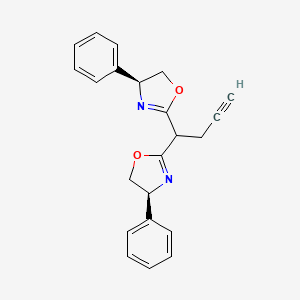
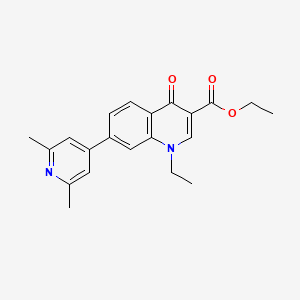
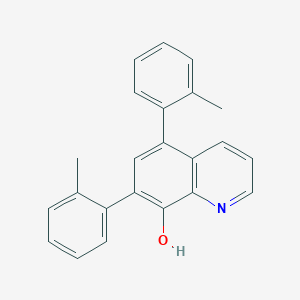
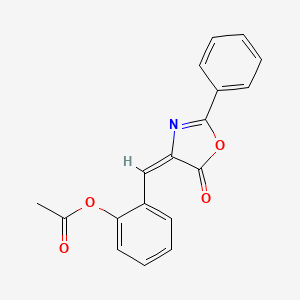
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

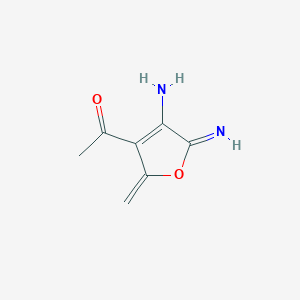
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
